

Thermochemical Profile of 2-Acetyl-5-methylthiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-5-methylthiophene

Cat. No.: B1664034

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This technical guide provides a comprehensive overview of the experimentally determined thermochemical data for **2-Acetyl-5-methylthiophene**. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise energetic data for this compound. This document details the experimental methodologies employed for these measurements and presents the data in a structured format for clarity and comparative analysis.

Core Thermochemical Data

The key thermochemical parameters for **2-Acetyl-5-methylthiophene** (C_7H_8OS) have been experimentally determined and are summarized below. These values are crucial for understanding the molecule's stability and reactivity.

| Thermochemical Property | Symbol | Value (kJ·mol ⁻¹) | Phase | Reference Temperature (K) |
|---|----------------------|-------------------------------|--------|---------------------------|
| Standard Molar Enthalpy of Combustion | $\Delta_c H^\circ_m$ | -3858.7 ± 1.6 | Liquid | 298.15 |
| Standard Molar Enthalpy of Formation | $\Delta_f H^\circ_m$ | -157.8 ± 1.8 | Liquid | 298.15 |
| Standard Molar Enthalpy of Vaporization | $\Delta_g H^\circ_m$ | 59.8 ± 0.5 | - | 298.15 |
| Standard Molar Enthalpy of Formation | $\Delta_f H^\circ_m$ | -98.0 ± 1.9 | Gas | 298.15 |

Experimental Protocols

The thermochemical data presented in this guide were determined using precise calorimetric techniques. The methodologies for each key experiment are detailed below.

Rotating-Bomb Combustion Calorimetry

The standard molar enthalpy of combustion for **2-Acetyl-5-methylthiophene** was determined using a rotating-bomb combustion calorimeter.

Apparatus: A custom-built, isoperibol, rotating-bomb calorimeter was used for the combustion experiments. The bomb has an internal volume of 0.342 dm³ and is constructed from stainless steel.

Procedure:

- A sample of **2-Acetyl-5-methylthiophene** (approximately 0.8 g) was placed in a silica crucible.

- A cotton thread fuse was positioned to ensure ignition.
- The bomb was flushed and then filled with purified oxygen to a pressure of 3.04 MPa.
- 1 cm³ of deionized water was added to the bomb to ensure a saturated water vapor phase.
- The calorimeter was filled with a known mass of water, and the system was allowed to reach thermal equilibrium.
- The sample was ignited by passing an electrical current through a platinum ignition wire.
- The bomb was rotated to ensure a complete and uniform reaction.
- The temperature change of the calorimetric system was monitored to a precision of $\pm 10^{-4}$ K.
- The energy equivalent of the calorimeter was calibrated by the combustion of benzoic acid.
- The final state of the combustion products was analyzed to ensure complete combustion and to make necessary corrections (e.g., for the formation of nitric and sulfuric acids).

Calvet High-Temperature Microcalorimetry

The standard molar enthalpy of vaporization was determined using a Calvet high-temperature microcalorimeter.

Apparatus: A Setaram HT 1000 Calvet microcalorimeter was employed for these measurements.

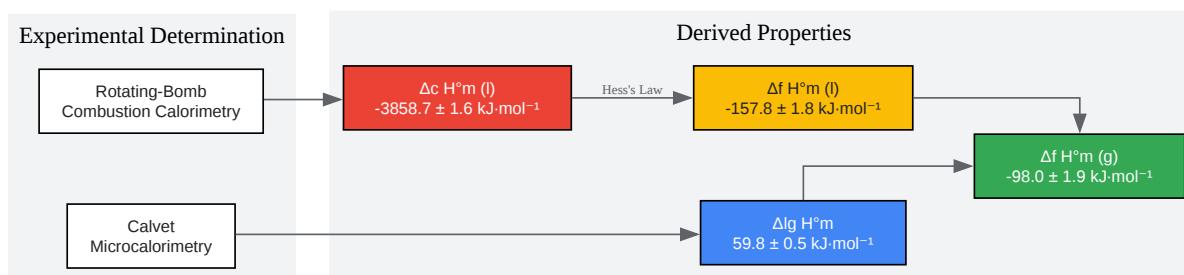
Procedure:

- A small glass ampoule containing a known mass of **2-Acetyl-5-methylthiophene** was placed inside a vacuum-tight, thin-walled glass capillary tube.
- This assembly was placed within the calorimetric cell at a constant temperature of 298.15 K.
- The sample was allowed to achieve thermal equilibrium with the surroundings.
- The ampoule was then broken under a high vacuum, allowing the sample to vaporize.

- The heat absorbed during the isothermal vaporization process was measured by the microcalorimeter.
- The enthalpy of vaporization was calculated from the measured heat and the mass of the vaporized sample.

Data Derivation and Visualization

The standard molar enthalpy of formation in the gaseous state is a derived property, calculated from the experimental values of the enthalpies of formation in the liquid phase and the enthalpy of vaporization, according to Hess's Law. The logical flow of this derivation is illustrated in the diagram below.



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Caption: Workflow for deriving the gaseous enthalpy of formation.

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